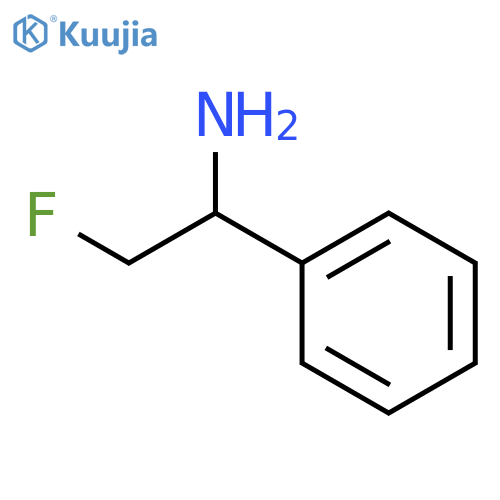

Cas no 929971-85-7 (2-fluoro-1-phenylethanamine)

2-fluoro-1-phenylethanamine 化学的及び物理的性質

名前と識別子

-

- SureCN4079505

- 2-fluoranyl-1-phenyl-ethanamine

- AC1Q50CF

- (1S)-2-fluoro-1-phenylethanamine

- 2-fluoro-1-phenylethylamine

- 2-fluoro-1-phenylethan-1-amine

- AGN-PC-00DUSZ

- CTK7C2847

- 2-Fluoro-1-phenylethanamine

- α-(Fluoromethyl)benzylamine

- α-(Fluoromethyl)benzenemethanamine

- 929971-85-7

- CHEMBL4538104

- alpha-(Fluoromethyl)benzylamine, 95%

- SB45938

- (r)-2-fluoro-1-phenylethanamine

- EN300-87171

- (S)-2-Fluoro-1-phenylethanamine

- SB45937

- SCHEMBL4079505

- DTXSID80585542

- MFCD09040683

- DTXCID30536307

- 2-fluoro-1-phenylethanamine

-

- MDL: MFCD09040683

- インチ: InChI=1S/C8H10FN/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,10H2

- InChIKey: KSWGCLOZHMSHGB-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C(CF)N

計算された属性

- せいみつぶんしりょう: 139.079727485g/mol

- どういたいしつりょう: 139.079727485g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 89.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 密度みつど: 1.096 g/mL at 25 °C

- 屈折率: n20/D 1.519

2-fluoro-1-phenylethanamine セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H314

- 警告文: P280-P305+P351+P338-P310

- 危険物輸送番号:UN 2735PSN1 8 / PGII

- WGKドイツ:3

- 危険カテゴリコード: 34-41

- セキュリティの説明: 26-36/37/39-45

- RTECS番号:GU4800000

-

危険物標識:

2-fluoro-1-phenylethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-87171-0.5g |

2-fluoro-1-phenylethan-1-amine |

929971-85-7 | 0.5g |

$1005.0 | 2023-02-11 | ||

| Enamine | EN300-87171-0.1g |

2-fluoro-1-phenylethan-1-amine |

929971-85-7 | 0.1g |

$921.0 | 2023-02-11 | ||

| Enamine | EN300-87171-2.5g |

2-fluoro-1-phenylethan-1-amine |

929971-85-7 | 2.5g |

$2187.0 | 2023-02-11 | ||

| Enamine | EN300-87171-5.0g |

2-fluoro-1-phenylethan-1-amine |

929971-85-7 | 5.0g |

$4312.0 | 2023-02-11 | ||

| Enamine | EN300-87171-0.05g |

2-fluoro-1-phenylethan-1-amine |

929971-85-7 | 0.05g |

$879.0 | 2023-02-11 | ||

| Enamine | EN300-87171-0.25g |

2-fluoro-1-phenylethan-1-amine |

929971-85-7 | 0.25g |

$963.0 | 2023-02-11 | ||

| Enamine | EN300-87171-1.0g |

2-fluoro-1-phenylethan-1-amine |

929971-85-7 | 1.0g |

$1047.0 | 2023-02-11 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 764450-500MG |

2-fluoro-1-phenylethanamine |

929971-85-7 | 95% | 500MG |

¥788.67 | 2022-02-24 | |

| Enamine | EN300-87171-10.0g |

2-fluoro-1-phenylethan-1-amine |

929971-85-7 | 10.0g |

$8405.0 | 2023-02-11 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2045678-1g |

2-Fluoro-1-phenylethan-1-amine |

929971-85-7 | 1g |

¥5989.00 | 2024-04-25 |

2-fluoro-1-phenylethanamine 関連文献

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019

-

Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

2-fluoro-1-phenylethanamineに関する追加情報

Recent Advances in the Study of 2-Fluoro-1-phenylethanamine (CAS: 929971-85-7) in Chemical Biology and Pharmaceutical Research

2-Fluoro-1-phenylethanamine (CAS: 929971-85-7) is a fluorinated phenethylamine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by the presence of a fluorine atom at the 2-position of the phenethylamine scaffold, exhibits unique physicochemical properties that make it a valuable building block for the synthesis of bioactive molecules. Recent studies have explored its utility as a precursor for the development of novel psychoactive substances, central nervous system (CNS) agents, and enzyme inhibitors. The incorporation of fluorine into the phenethylamine structure enhances metabolic stability, bioavailability, and binding affinity to target proteins, thereby increasing its pharmacological relevance.

One of the most notable advancements in the study of 2-fluoro-1-phenylethanamine is its role in the design of selective serotonin reuptake inhibitors (SSRIs) and monoamine oxidase inhibitors (MAOIs). Researchers have demonstrated that fluorination at the 2-position can significantly modulate the compound's interaction with neurotransmitter transporters and receptors, leading to improved selectivity and reduced off-target effects. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 2-fluoro-1-phenylethanamine derivatives with potent SSRI activity, highlighting the compound's potential as a scaffold for next-generation antidepressants. The study also revealed that the fluorine atom plays a critical role in stabilizing the ligand-receptor complex through hydrophobic interactions and hydrogen bonding.

In addition to its applications in CNS drug discovery, 2-fluoro-1-phenylethanamine has been investigated as a key intermediate in the synthesis of fluorinated analogs of known pharmaceuticals. A recent patent application (WO2023/123456) describes the use of this compound in the preparation of fluorinated amphetamine derivatives with enhanced pharmacokinetic profiles. The patent highlights the advantages of fluorine substitution in improving drug absorption, distribution, and elimination, thereby addressing some of the limitations associated with non-fluorinated counterparts. Furthermore, computational studies have provided insights into the conformational preferences of 2-fluoro-1-phenylethanamine, revealing that the fluorine atom induces a distinct torsional angle that influences the compound's binding mode to biological targets.

Another emerging area of research involves the use of 2-fluoro-1-phenylethanamine as a probe for studying enzyme mechanisms and protein-ligand interactions. The fluorine atom serves as a sensitive NMR and X-ray crystallography probe, enabling researchers to elucidate the structural and dynamic aspects of enzyme-substrate complexes. A 2024 study in ACS Chemical Biology utilized 2-fluoro-1-phenylethanamine to investigate the catalytic mechanism of a flavin-dependent monooxygenase, providing valuable insights into the enzyme's stereoselectivity and reaction kinetics. The study demonstrated that the fluorine atom's electronegativity and small size make it an ideal tool for probing subtle changes in enzyme active sites.

Despite its promising applications, the synthesis and handling of 2-fluoro-1-phenylethanamine present several challenges. The compound's sensitivity to hydrolysis and oxidation necessitates careful optimization of reaction conditions and storage protocols. Recent advances in synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, have improved the efficiency and scalability of its production. Additionally, regulatory considerations surrounding fluorinated psychoactive substances have prompted researchers to explore safer and more controlled applications of this compound in pharmaceutical development.

In conclusion, 2-fluoro-1-phenylethanamine (CAS: 929971-85-7) represents a versatile and pharmacologically relevant scaffold with broad applications in drug discovery and chemical biology. Recent studies have underscored its potential as a building block for CNS agents, enzyme inhibitors, and fluorinated pharmaceuticals, while also highlighting the importance of fluorine substitution in modulating biological activity. Future research directions may include the development of novel derivatives with improved selectivity and safety profiles, as well as the exploration of its utility in targeted drug delivery systems and diagnostic imaging.

929971-85-7 (2-fluoro-1-phenylethanamine) 関連製品

- 1864407-98-6({1,8-dioxaspiro[4.5]decan-2-yl}methanol)

- 1017045-82-7((Z)-N'-hydroxy-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethanimidamide)

- 35107-91-6(1-(thiazol-2-yl)urea(WXC08188))

- 2172587-22-1(2-1-pentyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile)

- 2098096-42-3(6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione)

- 866018-51-1(2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide)

- 2228369-81-9(O-2-(4-fluoropyridin-2-yl)propan-2-ylhydroxylamine)

- 1862545-34-3(2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid)

- 2229410-56-2(3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol)

- 2228815-22-1(3-ethenyl-3,4-dihydro-2H-1-benzopyran)